molecular formula C18H34N4O6S2 B11567014 1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]

1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]

Cat. No.: B11567014
M. Wt: 466.6 g/mol
InChI Key: KLMIISSILSOURX-UHFFFAOYSA-N
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Description

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] is a complex organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to 3-methyl-1,1-dioxidotetrahydrothiophenyl moieties

Preparation Methods

The synthesis of 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The urea groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] include:

    1,1’-Hexane-1,6-diylbis[3-phenylurea]: Differing by the substitution of phenyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.

    1,1’-Hexane-1,6-diylbis[3-(3,3,5-trimethylcyclohexyl)urea]: Featuring trimethylcyclohexyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.

    1,1’-Hexane-1,6-diylbis[3-(2-furylmethyl)urea]: Incorporating furylmethyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups

Properties

Molecular Formula

C18H34N4O6S2

Molecular Weight

466.6 g/mol

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-[6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C18H34N4O6S2/c1-17(7-11-29(25,26)13-17)21-15(23)19-9-5-3-4-6-10-20-16(24)22-18(2)8-12-30(27,28)14-18/h3-14H2,1-2H3,(H2,19,21,23)(H2,20,22,24)

InChI Key

KLMIISSILSOURX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NCCCCCCNC(=O)NC2(CCS(=O)(=O)C2)C

Origin of Product

United States

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